molecular formula C14H12N4O3S B5860080 N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide

N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide

Cat. No. B5860080
M. Wt: 316.34 g/mol
InChI Key: MMUFAHCOLKKMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide, also known as MN-64, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide acts as a zinc-specific fluorescent probe by binding to zinc ions through its thioamide group. Upon binding, the molecule undergoes a conformational change that results in the emission of fluorescence. The fluorescence intensity is directly proportional to the concentration of zinc ions, allowing for quantitative analysis of zinc levels in cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal cytotoxicity and does not interfere with cellular processes, making it a safe and reliable tool for studying intracellular zinc dynamics. Additionally, this compound has been used to study the role of zinc ions in various biological processes, including neuronal signaling, immune function, and cancer progression.

Advantages and Limitations for Lab Experiments

The advantages of using N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide as a fluorescent probe for studying intracellular zinc dynamics include its high selectivity and sensitivity, as well as its compatibility with various imaging techniques. However, this compound has some limitations, including its low water solubility and potential for photobleaching, which can affect the accuracy of fluorescence measurements.

Future Directions

Future research directions for N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide include the development of more water-soluble derivatives and the optimization of its fluorescence properties to improve its sensitivity and selectivity. Additionally, this compound could be used in combination with other fluorescent probes to study the interactions between zinc ions and other cellular components, such as proteins and lipids. Finally, this compound could be applied to the study of zinc dynamics in various disease states, including neurodegenerative disorders and cancer.

Synthesis Methods

N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 3-methyl-2-pyridinylamine with carbon disulfide, followed by the reaction of the resulting product with 2-nitrobenzoyl chloride. The final product is obtained by purification through recrystallization.

Scientific Research Applications

N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide has been primarily studied for its potential as a fluorescent probe for imaging intracellular zinc ions. Zinc is an essential trace element that plays a crucial role in various biological processes, including gene expression, enzyme activity, and cell signaling. This compound has been shown to selectively bind to zinc ions and emit fluorescence upon excitation, making it a useful tool for studying zinc dynamics in living cells.

properties

IUPAC Name

N-[(3-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-9-5-4-8-15-12(9)16-14(22)17-13(19)10-6-2-3-7-11(10)18(20)21/h2-8H,1H3,(H2,15,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUFAHCOLKKMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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